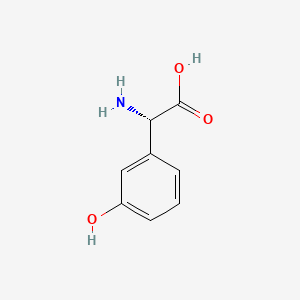
(S)-3-Hydroxyphenylglycine
説明
Agonist at group I metabotropic glutamate receptors (mGlu1) having no effect at mGlu2 or mGlu4.
生物活性
(S)-3-Hydroxyphenylglycine (3HPG) is a compound that has garnered attention for its biological activity, particularly as an agonist at metabotropic glutamate receptors (mGluRs). This article explores the compound's biological properties, focusing on its receptor interactions, pharmacological effects, and implications for therapeutic applications.
- Chemical Name : this compound
- CAS Number : 71301-82-1
- Molecular Formula : C9H11NO3
(S)-3HPG primarily acts as an agonist at group I metabotropic glutamate receptors, specifically mGluR1. It exhibits minimal to no effect on mGluR2 and mGluR4, making it a selective compound within this receptor family .
Receptor Interaction
Research indicates that (S)-3HPG can induce a weak agonistic response in mGluR1-expressing cells. In experiments where high concentrations of various phenylglycine derivatives were applied, (S)-3HPG demonstrated partial agonist activity, exhibiting both agonistic and antagonistic characteristics depending on the concentration used .
Agonistic Activity
- Weak Agonist : At concentrations of 1 mM, (S)-3HPG showed a weak increase in inositol phosphate (IP) formation in mGluR1-expressing cells. This suggests that while it can activate the receptor, its efficacy is limited compared to other potent agonists .
Antagonistic Activity
Interestingly, at lower concentrations (e.g., and ), (S)-3HPG exhibited inhibitory effects on L-glutamate-induced IP formation, indicating its potential as a partial antagonist in certain contexts . This dual functionality may have implications for modulating excitatory neurotransmission.
Pharmacological Implications
The pharmacological profile of (S)-3HPG suggests potential therapeutic applications in conditions associated with glutamate dysregulation, such as chronic pain and neurodegenerative diseases. Its ability to selectively target mGluR1 could provide a pathway for developing drugs that mitigate excitotoxicity while minimizing side effects associated with broader glutamate receptor modulation.
Case Studies and Research Findings
Several studies have investigated the role of mGluR1 and related compounds in pain models:
Data Table: Comparative Activity of Phenylglycine Derivatives
| Compound | Receptor Target | Agonist Activity | Antagonist Activity |
|---|---|---|---|
| This compound | mGluR1 | Weak | Partial |
| (RS)-DHPG | mGluR1 | Strong | None |
| (S)-4CPG | mGluR1 | Moderate | Strong |
特性
IUPAC Name |
(2S)-2-amino-2-(3-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLYTFPAEVJTFM-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















